molecular formula C13H22N2O3S2 B2519239 2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol CAS No. 1396794-03-8

2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol

Cat. No. B2519239
CAS RN: 1396794-03-8
M. Wt: 318.45
InChI Key: ZJLWJJIOAZEVLI-UHFFFAOYSA-N
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Description

2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol, also known as PIPES, is a commonly used buffer in biochemical and physiological research. It is a zwitterionic buffer that is widely used in the study of enzymes, proteins, and other biological macromolecules. PIPES is known for its ability to maintain a stable pH in a variety of experimental conditions, making it a popular choice for laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing N-heterocycles, including piperazine derivatives, through reactions involving amino alcohols or diamines with specific sulfonium salts. These processes highlight the synthesis of compounds with structural similarities to "2-(4-(Propylsulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanol," showcasing regio- and diastereoselectivity under mild conditions. For instance, the synthesis of stereodefined C-substituted morpholines and piperazines through reactions with α-phenylvinylsulfonium salt demonstrates the versatility of such methodologies in producing various heterocyclic compounds (Matlock et al., 2015).

Molecular Docking and Structure-Activity Relationships

Molecular docking studies have been conducted to understand the interaction of piperazine-based compounds with biological targets. For example, novel 2-(4-(4-substitutedphenylsulfonyl) piperazin-1-yl) quinolone-3-carbaldehyde derivatives have been synthesized and characterized, with their structures elucidated by X-ray diffraction. These studies provide insights into the binding modes of such compounds, potentially aiding in the design of new molecules with improved biological activities (Desai et al., 2017).

Biological Evaluation

Compounds structurally related to "this compound" have been evaluated for their potential biological activities. For instance, synthesis and antimicrobial evaluation of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives highlight the utility of such compounds in developing new antimicrobial agents. These studies indicate the relevance of piperazine derivatives in medicinal chemistry and their potential for further exploration in drug discovery (Rajkumar et al., 2014).

properties

IUPAC Name

2-(4-propylsulfonylpiperazin-1-yl)-1-thiophen-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3S2/c1-2-10-20(17,18)15-7-5-14(6-8-15)11-12(16)13-4-3-9-19-13/h3-4,9,12,16H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLWJJIOAZEVLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)CC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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